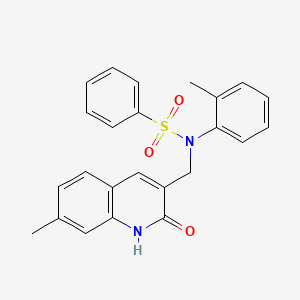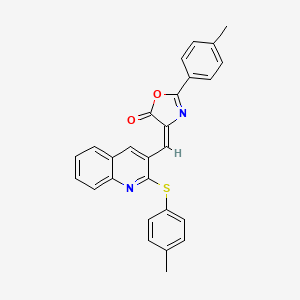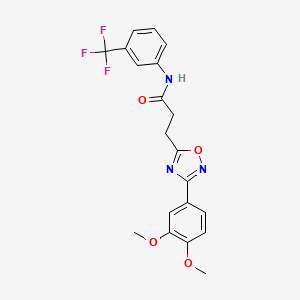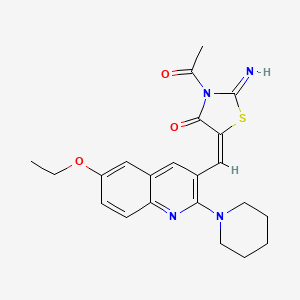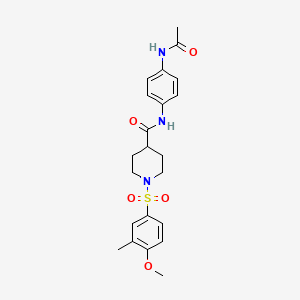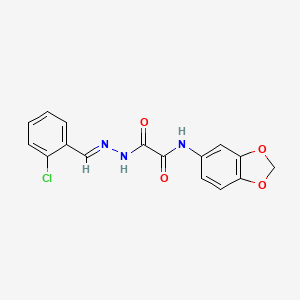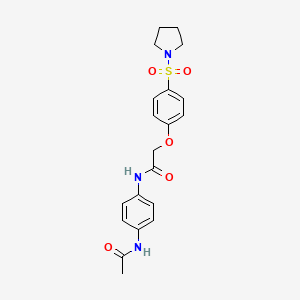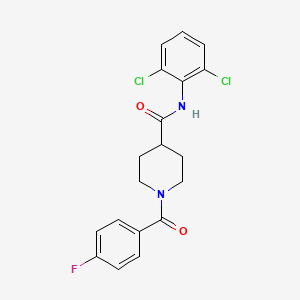
N-(2,6-dichlorophenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dichlorophenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide, commonly known as JNJ-42165279, is a novel small molecule drug that has been synthesized for the treatment of various neurological disorders. This drug has shown potential in treating depression, anxiety, and schizophrenia.
Wirkmechanismus
JNJ-42165279 works by inhibiting the activity of PDE10A enzyme, which is responsible for breaking down cAMP and cGMP in the brain. The inhibition of PDE10A by JNJ-42165279 leads to an increase in the levels of cAMP and cGMP, which in turn leads to an improvement in the symptoms of depression, anxiety, and schizophrenia.
Biochemical and Physiological Effects:
JNJ-42165279 has been found to have a positive effect on the levels of neurotransmitters such as dopamine, glutamate, and acetylcholine in the brain. It has also been found to improve cognitive function and memory. However, more research is needed to fully understand the biochemical and physiological effects of JNJ-42165279.
Vorteile Und Einschränkungen Für Laborexperimente
JNJ-42165279 has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and modified. It has also shown good efficacy and selectivity in pre-clinical studies. However, JNJ-42165279 has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for the research and development of JNJ-42165279. One direction is to further explore its potential in treating other neurological disorders such as Parkinson's disease and Huntington's disease. Another direction is to optimize its pharmacokinetic properties to improve its efficacy and bioavailability. Additionally, more research is needed to fully understand the biochemical and physiological effects of JNJ-42165279 and its mechanism of action. Finally, the development of new and more efficient synthesis methods for JNJ-42165279 could lead to its more widespread use in research and potential clinical applications.
Conclusion:
JNJ-42165279 is a novel small molecule drug that has shown potential in treating various neurological disorders. Its mechanism of action involves the inhibition of PDE10A enzyme, which leads to an increase in the levels of cAMP and cGMP in the brain. While JNJ-42165279 has shown good efficacy and selectivity in pre-clinical studies, more research is needed to fully understand its biochemical and physiological effects and optimize its pharmacokinetic properties. The development of new and more efficient synthesis methods for JNJ-42165279 could also lead to its more widespread use in research and potential clinical applications.
Synthesemethoden
The synthesis of JNJ-42165279 involves the reaction of 2,6-dichloroaniline with 4-fluorobenzoyl chloride, followed by the reduction of the resulting intermediate with sodium borohydride. The resulting product is then reacted with piperidine-4-carboxylic acid to obtain JNJ-42165279.
Wissenschaftliche Forschungsanwendungen
JNJ-42165279 has shown potential in treating various neurological disorders such as depression, anxiety, and schizophrenia. It has been found to be a potent and selective inhibitor of the phosphodiesterase 10A (PDE10A) enzyme, which plays a crucial role in regulating the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain. The inhibition of PDE10A by JNJ-42165279 leads to an increase in the levels of cAMP and cGMP, which in turn leads to an improvement in the symptoms of depression, anxiety, and schizophrenia.
Eigenschaften
IUPAC Name |
N-(2,6-dichlorophenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2FN2O2/c20-15-2-1-3-16(21)17(15)23-18(25)12-8-10-24(11-9-12)19(26)13-4-6-14(22)7-5-13/h1-7,12H,8-11H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRFYGFZOAZQCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=C(C=CC=C2Cl)Cl)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





